molecular formula C19H21N3O4 B5441053 N-1,3-benzodioxol-5-yl-4-(2-methoxyphenyl)-1-piperazinecarboxamide

N-1,3-benzodioxol-5-yl-4-(2-methoxyphenyl)-1-piperazinecarboxamide

Katalognummer B5441053
Molekulargewicht: 355.4 g/mol
InChI-Schlüssel: LIHZFXYGXLYPNN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-1,3-benzodioxol-5-yl-4-(2-methoxyphenyl)-1-piperazinecarboxamide, commonly known as MBZP, is a synthetic compound belonging to the class of piperazine derivatives. MBZP has gained attention in scientific research due to its potential as a psychoactive substance and its structural similarity to benzylpiperazine (BZP), a recreational drug.

Wirkmechanismus

The exact mechanism of action of MN-1,3-benzodioxol-5-yl-4-(2-methoxyphenyl)-1-piperazinecarboxamide is not fully understood. However, it is believed to act as a serotonin and dopamine releasing agent, similar to N-1,3-benzodioxol-5-yl-4-(2-methoxyphenyl)-1-piperazinecarboxamide. This leads to increased levels of these neurotransmitters in the brain, which can produce psychoactive effects.
Biochemical and Physiological Effects
MN-1,3-benzodioxol-5-yl-4-(2-methoxyphenyl)-1-piperazinecarboxamide has been shown to produce a range of biochemical and physiological effects. In addition to its dopamine-releasing properties, MN-1,3-benzodioxol-5-yl-4-(2-methoxyphenyl)-1-piperazinecarboxamide has been found to increase heart rate and blood pressure in rats. It has also been shown to produce anxiogenic effects, increasing anxiety-like behavior in rats.

Vorteile Und Einschränkungen Für Laborexperimente

MN-1,3-benzodioxol-5-yl-4-(2-methoxyphenyl)-1-piperazinecarboxamide has several advantages for use in lab experiments. It is a synthetic compound, which allows for precise control over its chemical structure and purity. It is also structurally similar to N-1,3-benzodioxol-5-yl-4-(2-methoxyphenyl)-1-piperazinecarboxamide, allowing for comparisons between the two compounds.
However, there are also limitations to the use of MN-1,3-benzodioxol-5-yl-4-(2-methoxyphenyl)-1-piperazinecarboxamide in lab experiments. Its psychoactive effects may make it difficult to control for confounding variables in behavioral studies. Additionally, its potential as a recreational drug may limit its availability for research purposes.

Zukünftige Richtungen

There are several future directions for research on MN-1,3-benzodioxol-5-yl-4-(2-methoxyphenyl)-1-piperazinecarboxamide. One area of interest is its potential as a treatment for psychiatric disorders such as depression and anxiety. Its dopamine-releasing properties may make it a promising candidate for further study in this area.
Another future direction is the development of analogs of MN-1,3-benzodioxol-5-yl-4-(2-methoxyphenyl)-1-piperazinecarboxamide with improved pharmacological properties. For example, analogs with increased selectivity for dopamine or serotonin receptors may have greater therapeutic potential.
Conclusion
In conclusion, MN-1,3-benzodioxol-5-yl-4-(2-methoxyphenyl)-1-piperazinecarboxamide is a synthetic compound with potential as a psychoactive substance and a structural similarity to the recreational drug N-1,3-benzodioxol-5-yl-4-(2-methoxyphenyl)-1-piperazinecarboxamide. Its mechanism of action involves the release of serotonin and dopamine in the brain, leading to a range of biochemical and physiological effects. While MN-1,3-benzodioxol-5-yl-4-(2-methoxyphenyl)-1-piperazinecarboxamide has advantages for use in lab experiments, there are also limitations to its use. Future research on MN-1,3-benzodioxol-5-yl-4-(2-methoxyphenyl)-1-piperazinecarboxamide may focus on its potential as a treatment for psychiatric disorders and the development of analogs with improved pharmacological properties.

Synthesemethoden

The synthesis of MN-1,3-benzodioxol-5-yl-4-(2-methoxyphenyl)-1-piperazinecarboxamide involves the reaction of 1,3-benzodioxole-5-carboxylic acid with 2-methoxyphenylpiperazine in the presence of a coupling agent such as DCC (dicyclohexylcarbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine). The resulting product is then purified through column chromatography to obtain pure MN-1,3-benzodioxol-5-yl-4-(2-methoxyphenyl)-1-piperazinecarboxamide.

Wissenschaftliche Forschungsanwendungen

MN-1,3-benzodioxol-5-yl-4-(2-methoxyphenyl)-1-piperazinecarboxamide has been studied for its potential as a psychoactive substance. In one study, MN-1,3-benzodioxol-5-yl-4-(2-methoxyphenyl)-1-piperazinecarboxamide was found to produce locomotor stimulation and hyperthermia in rats, similar to the effects of N-1,3-benzodioxol-5-yl-4-(2-methoxyphenyl)-1-piperazinecarboxamide. Another study found that MN-1,3-benzodioxol-5-yl-4-(2-methoxyphenyl)-1-piperazinecarboxamide increased dopamine release in the brain, suggesting its potential as a dopamine-releasing agent.

Eigenschaften

IUPAC Name

N-(1,3-benzodioxol-5-yl)-4-(2-methoxyphenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4/c1-24-16-5-3-2-4-15(16)21-8-10-22(11-9-21)19(23)20-14-6-7-17-18(12-14)26-13-25-17/h2-7,12H,8-11,13H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIHZFXYGXLYPNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.